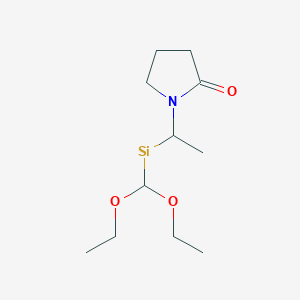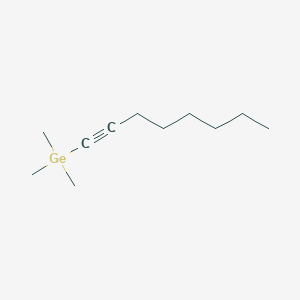
Beryllium--manganese (5/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beryllium–manganese (5/1) is a compound consisting of beryllium and manganese in a 5:1 ratio. Beryllium is a lightweight, strong, and brittle alkaline earth metal, while manganese is a transition metal known for its hardness and brittleness. The combination of these two elements results in a compound with unique properties that are valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of beryllium–manganese (5/1) can be achieved through several synthetic routes. One common method involves the reduction of beryllium fluoride with manganese metal. The reaction is typically carried out in a high-temperature furnace under an inert atmosphere to prevent oxidation. The reaction conditions include temperatures ranging from 800°C to 1000°C and the use of a reducing agent such as magnesium to facilitate the reduction process.
Industrial Production Methods
In industrial settings, the production of beryllium–manganese (5/1) often involves the distillation of magnesium alloys containing beryllium and manganese. The process is conducted under vacuum conditions to enhance the separation of magnesium from the alloy, leaving behind a residue rich in beryllium and manganese. This residue is then processed further to obtain the desired compound.
化学反应分析
Types of Reactions
Beryllium–manganese (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When exposed to oxygen, beryllium forms a protective oxide layer (beryllium oxide), while manganese forms manganese oxide. This oxidation process can occur at elevated temperatures.
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas or carbon monoxide, resulting in the formation of elemental beryllium and manganese.
Substitution: Beryllium–manganese (5/1) can undergo substitution reactions with halogens, forming beryllium halides and manganese halides.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures (above 600°C).
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Halogens such as chlorine or bromine at moderate temperatures.
Major Products Formed
Oxidation: Beryllium oxide (BeO) and manganese oxide (MnO).
Reduction: Elemental beryllium and manganese.
Substitution: Beryllium halides (BeCl2, BeBr2) and manganese halides (MnCl2, MnBr2).
科学研究应用
Beryllium–manganese (5/1) has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
Biology: Studied for its potential effects on biological systems, particularly in understanding the toxicity and bioavailability of beryllium and manganese.
Medicine: Investigated for its potential use in medical imaging and diagnostic tools due to its unique magnetic properties.
Industry: Employed in the production of high-strength alloys and ceramics, as well as in the manufacturing of electronic components and aerospace materials.
作用机制
The mechanism by which beryllium–manganese (5/1) exerts its effects involves the interaction of beryllium and manganese ions with various molecular targets. Beryllium ions can bind to proteins and enzymes, inhibiting their activity and leading to cellular toxicity. Manganese ions, on the other hand, can participate in redox reactions, generating reactive oxygen species that can cause oxidative stress and damage to cellular components. The combined effects of these ions contribute to the overall biological activity of the compound.
相似化合物的比较
Beryllium–manganese (5/1) can be compared with other similar compounds, such as:
Beryllium–copper (5/1): Known for its excellent electrical conductivity and strength, used in electrical connectors and springs.
Beryllium–nickel (5/1): Used in the production of high-temperature alloys and corrosion-resistant materials.
Manganese–copper (5/1): Employed in the manufacturing of coins and as a component in various metal alloys.
The uniqueness of beryllium–manganese (5/1) lies in its combination of lightweight, high strength, and magnetic properties, making it valuable in specialized applications where these characteristics are essential.
属性
CAS 编号 |
62852-69-1 |
|---|---|
分子式 |
Be5Mn |
分子量 |
99.99896 g/mol |
InChI |
InChI=1S/5Be.Mn |
InChI 键 |
ZRFZPMQVZODXBH-UHFFFAOYSA-N |
规范 SMILES |
[Be].[Be].[Be].[Be].[Be].[Mn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


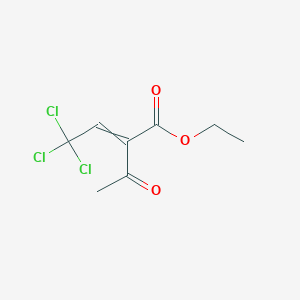
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
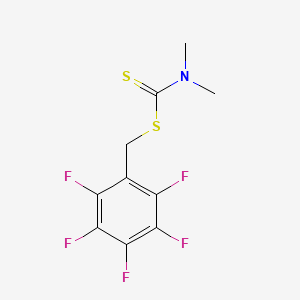
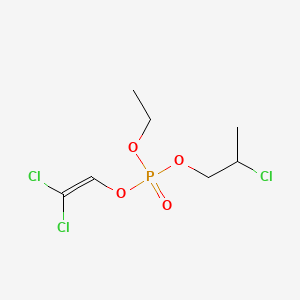
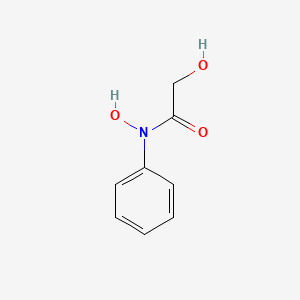
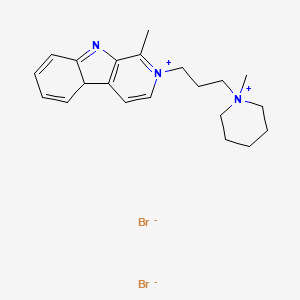
![sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate](/img/structure/B14501437.png)
